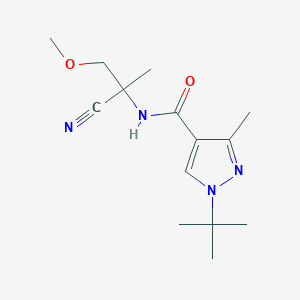

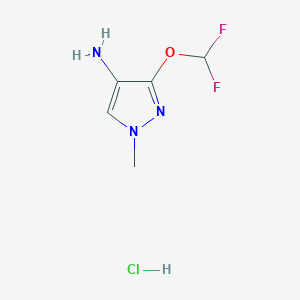

![molecular formula C18H23FN4O3S B2502850 Ethyl 4-(2-((4-fluorobenzo[d]thiazol-2-yl)(methyl)amino)acetamido)piperidine-1-carboxylate CAS No. 1396878-78-6](/img/structure/B2502850.png)

Ethyl 4-(2-((4-fluorobenzo[d]thiazol-2-yl)(methyl)amino)acetamido)piperidine-1-carboxylate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound of interest, Ethyl 4-(2-((4-fluorobenzo[d]thiazol-2-yl)(methyl)amino)acetamido)piperidine-1-carboxylate, is a synthetic molecule that appears to be related to a class of compounds with potential pharmacological properties. The related compounds have been synthesized and evaluated for their biological activities, particularly as inhibitors of Mycobacterium tuberculosis GyrB, an enzyme essential for the bacteria's DNA replication .

Synthesis Analysis

The synthesis of related piperidine compounds involves multiple steps, starting from ethyl 1-benzyl-6-cyano-3-piperidinecarboxylate. This precursor undergoes reduction and p-fluorobenzoylation to yield primary alcohols, which are then transformed into tosylates for further nucleophilic substitution reactions. An alternative route via oxidation-reductive amination has also been explored, leading to the formation of 3,6-diazabicyclo[3.2.2]nonanes . Another related compound, ethyl 4-(4-((4-fluorobenzyl)amino)piperidin-1-yl)-2-phenylthiazole-5-carboxylate, was synthesized from aryl thioamides in a five-step process and showed promising activity against Mycobacterium tuberculosis .

Molecular Structure Analysis

While the exact molecular structure analysis of this compound is not provided, a related compound, Ethyl 2-amino-4-(4-fluorophenyl)-6-phenylcyclohexa-1,3-diene-1-carboxylate, has been characterized using single-crystal X-ray diffraction. It crystallizes in the orthorhombic space group with an intramolecular N–H…O hydrogen bond forming an S(6) graph-set motif, and in the crystal, molecules are linked by N–H…O hydrogen bonds, forming a two-dimensional network .

Chemical Reactions Analysis

The chemical reactions involved in the synthesis of related compounds include reduction, p-fluorobenzoylation, tosylation, nucleophilic substitution, oxidation, and reductive amination . These reactions are crucial for introducing various functional groups into the piperidine scaffold, which are essential for the biological activity of the compounds.

Physical and Chemical Properties Analysis

The physical and chemical properties of related compounds have been characterized using various analytical techniques. For instance, Ethyl 2-amino-4-(4-fluorophenyl)-6-phenylcyclohexa-1,3-diene-1-carboxylate was characterized by elemental analysis, FT-IR, thermogravimetric analysis (TGA), differential thermal analysis (DTA), UV-Visible spectroscopy, and single-crystal X-ray diffraction . These techniques provide valuable information about the stability, purity, and structural conformation of the synthesized compounds.

Scientific Research Applications

Antituberculosis Activity

A series of compounds including variations similar to ethyl 4-(2-((4-fluorobenzo[d]thiazol-2-yl)(methyl)amino)acetamido)piperidine-1-carboxylate have been synthesized and evaluated for their antituberculosis activity. One such compound, ethyl-4-(4-((4-fluorobenzyl)amino)piperidin-1-yl)-2-phenylthiazole-5-carboxylate, showed significant activity against Mycobacterium smegmatis and Mycobacterium tuberculosis in vitro assays, demonstrating potential as a new class of antituberculosis agents. The compound was not cytotoxic at the evaluated concentrations, indicating a safe profile for further exploration in antituberculosis drug development (Jeankumar et al., 2013).

Platelet Aggregation Inhibition

Another compound, ethyl N-[3-(2-fluoro-4-(thiazolidin-3-yl(imino)methyl)benzoyl)amino-2, 2-dimethylpentanoyl]piperidine-4-acetate, exhibited potent and orally active inhibition of fibrinogen receptor, indicating its potential as an antiplatelet agent. The presence of a trisubstituted beta-amino acid residue was crucial for its activity, showing promise in the development of new antithrombotic treatments (Hayashi et al., 1998).

Antimicrobial Activity

Ethyl 2-(piperidin-1-yl)benzo[d]thiazole-6-carboxylate and its derivatives have been synthesized and evaluated for their biological properties. These compounds demonstrated good antibacterial and antifungal activities, suggesting their potential use in developing new antimicrobial agents. The study highlights the importance of benzothiazole derivatives in medicinal chemistry, offering a platform for further exploration in the fight against microbial resistance (Shafi et al., 2021).

Mechanism of Action

Target of Action

It’s known that thiazole derivatives, which this compound is a part of, have been found to exhibit diverse biological activities . They have been associated with antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules .

Mode of Action

For instance, some thiazole derivatives have been found to exhibit anti-inflammatory and analgesic activities . The mode of action of these compounds often involves interaction with specific enzymes or receptors, leading to a change in the physiological state of the cell .

Biochemical Pathways

Thiazole derivatives are known to affect various biochemical pathways depending on their specific biological activity . For instance, some thiazole derivatives have been found to exhibit anti-inflammatory and analgesic activities, which may involve the inhibition of cyclooxygenase enzymes and subsequent reduction in the production of prostaglandins .

Result of Action

Thiazole derivatives have been associated with various biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic activities . The specific effects would depend on the compound’s mode of action and the biochemical pathways it affects.

properties

IUPAC Name |

ethyl 4-[[2-[(4-fluoro-1,3-benzothiazol-2-yl)-methylamino]acetyl]amino]piperidine-1-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H23FN4O3S/c1-3-26-18(25)23-9-7-12(8-10-23)20-15(24)11-22(2)17-21-16-13(19)5-4-6-14(16)27-17/h4-6,12H,3,7-11H2,1-2H3,(H,20,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DMJVLQWWKHTRHQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)N1CCC(CC1)NC(=O)CN(C)C2=NC3=C(C=CC=C3S2)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H23FN4O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

394.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

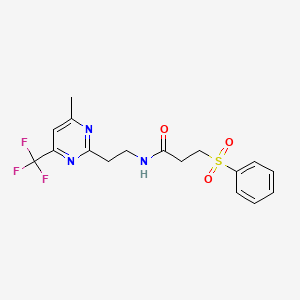

![N-[2-(furan-2-yl)-2-(thiophen-2-yl)ethyl]-6-(trifluoromethyl)pyridine-3-carboxamide](/img/structure/B2502770.png)

![N-[(2,2-Difluoro-1,3-benzodioxol-4-yl)methyl]prop-2-enamide](/img/structure/B2502771.png)

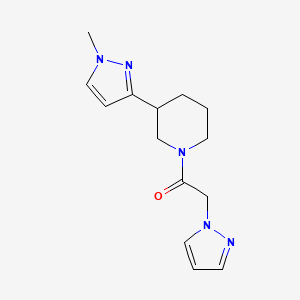

![2-(4-ethoxyphenoxy)-1-(4-(3-(3-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)ethanone](/img/structure/B2502774.png)

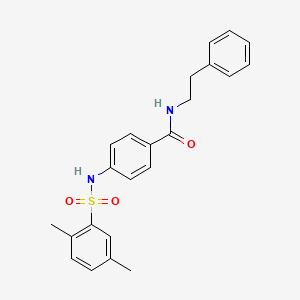

![Methyl 3-(4-((3,5-dimethylpiperidin-1-yl)sulfonyl)benzamido)benzo[b]thiophene-2-carboxylate](/img/structure/B2502776.png)

![N-[5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl]-2-ethylsulfonylbenzamide](/img/structure/B2502779.png)

![(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)methyl 2-naphthoate](/img/structure/B2502784.png)